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Compound of Interest

Compound Name: SC209 intermediate-1

Cat. No.: B15138137 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SC209, also known as 3-Aminophenyl Hemiasterlin, is a potent synthetic analog of

hemiasterlin, a natural tripeptide isolated from marine sponges. It functions as a powerful

antimitotic agent by inhibiting tubulin polymerization, a critical process for cell division. Due to

its high cytotoxicity and unique properties, SC209 has been successfully developed as a

cytotoxic payload for antibody-drug conjugates (ADCs), most notably in the clinical candidate

STRO-002 (Luveltamab Tazevibulin). This guide provides a comprehensive technical overview

of SC209, including its structure, mechanism of action, quantitative biological data, and

detailed experimental protocols.

Core Structure and Chemical Properties
SC209 is a derivative of the natural product hemiasterlin, characterized by a three-amino-acid-

like structure. The key modification in SC209 is the presence of a 3-aminophenyl group, which

plays a role in its linkage to the ADC construct.

Chemical Structure:

Molecular Formula: C₂₇H₄₄N₄O₄

Molecular Weight: 488.66 g/mol
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While a detailed, step-by-step synthesis protocol for SC209 is proprietary, the general

synthesis of hemiasterlin analogs involves a convergent multicomponent strategy. A key

reaction in the synthesis of the hemiasterlin core is often a four-component Ugi reaction, which

allows for the rapid assembly of the complex peptide-like structure. The synthesis of analogs

like SC209 would involve the use of a precursor containing the 3-aminophenyl moiety.

Mechanism of Action: A Potent Tubulin Inhibitor
The primary mechanism of action for SC209 is the disruption of microtubule dynamics through

the inhibition of tubulin polymerization.[1] This leads to cell cycle arrest in the G2/M phase and

ultimately triggers apoptosis.

SC209 binds to the Vinca-peptide site on tubulin, a site distinct from the colchicine and taxane

binding sites.[1] This binding prevents the assembly of α- and β-tubulin heterodimers into

microtubules. The disruption of the microtubule network has catastrophic consequences for

rapidly dividing cells, particularly cancer cells, as it interferes with the formation of the mitotic

spindle, a structure essential for chromosome segregation during mitosis.

A key advantage of SC209 and other hemiasterlin analogs is their reduced susceptibility to

efflux by P-glycoprotein (P-gp), a transmembrane pump that is a major contributor to multidrug

resistance in cancer.[2][3] This property allows SC209 to maintain its cytotoxic potency in

cancer cells that have developed resistance to other tubulin-targeting agents like taxanes and

vinca alkaloids.

Quantitative Biological Data
The following tables summarize the available quantitative data for SC209 and a closely related

analog, HTI-286, to provide a comprehensive view of its potency.

Table 1: In Vitro Cytotoxicity of SC209

Cell Line Target Antigen EC50 (nM)

Igrov1 Folate Receptor α (FolRα) 3.6

KB Folate Receptor α (FolRα) 3.9
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Table 2: In Vitro Cytotoxicity of HTI-286 (a closely related hemiasterlin analog)[3]

Cell Line Cancer Type IC50 (nM)

Average of 18 Human Tumor

Cell Lines
Various 2.5 ± 2.1

HCT-15 Colon -

DLD-1 Colon -

MX-1W Breast -

KB-8-5 Cervical -

Note: Specific IC50 values for the individual cell lines in the panel were not provided in the

source material, only the mean.

Role in Antibody-Drug Conjugates (ADCs)
SC209 serves as the cytotoxic "warhead" in the ADC STRO-002. In this context, it is attached

to a monoclonal antibody that targets a tumor-specific antigen, in this case, Folate Receptor

Alpha (FolRα), which is overexpressed in several cancers, including ovarian and endometrial

cancers.[4]

The linkage system is critical for the efficacy and safety of the ADC. In STRO-002, SC209 is

part of a larger linker-payload molecule called SC239. This linker is designed to be stable in

circulation but is cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal

compartment of cancer cells.[4]

Signaling Pathway: ADC-Mediated Cytotoxicity
The following diagram illustrates the mechanism of action of an SC209-containing ADC like

STRO-002.
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Figure 1. Mechanism of Action of an SC209-based ADC
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Figure 1. Mechanism of Action of an SC209-based ADC

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

activity of SC209.

In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into

microtubules.

Materials:

Purified tubulin (>99%)

General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

GTP solution (100 mM)

Glycerol

SC209 stock solution (in DMSO)

Microplate reader capable of measuring absorbance at 340 nm

Temperature-controlled 96-well plates

Protocol:

Preparation of Tubulin: Reconstitute lyophilized tubulin in general tubulin buffer on ice to a

final concentration of 2-4 mg/mL.

Reaction Setup: In a pre-chilled 96-well plate, add the following components in order:

General tubulin buffer with 10% glycerol.

SC209 at various concentrations (or DMSO for control).

Purified tubulin.

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.

Add GTP to each well to a final concentration of 1 mM to initiate polymerization.
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Data Acquisition: Immediately begin measuring the absorbance at 340 nm every 30-60

seconds for 60-90 minutes. The increase in absorbance corresponds to the increase in

microtubule mass.

Data Analysis: Plot absorbance versus time. The rate of polymerization and the maximum

polymer mass can be calculated. Compare the curves of SC209-treated samples to the

DMSO control to determine the inhibitory effect.

Cell Viability/Cytotoxicity Assay (MTS Assay)
This colorimetric assay determines the number of viable cells in a culture by measuring the

reduction of a tetrazolium compound (MTS) by metabolically active cells.

Materials:

Cancer cell lines of interest (e.g., Igrov1, KB)

Complete cell culture medium

SC209 stock solution (in DMSO)

96-well cell culture plates

MTS reagent

Microplate reader capable of measuring absorbance at 490 nm

Protocol:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete medium. Allow cells to adhere overnight.

Compound Treatment: Prepare serial dilutions of SC209 in culture medium. Remove the old

medium from the wells and add 100 µL of the SC209 dilutions. Include wells with medium

and DMSO as a vehicle control.

Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO₂ incubator.
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MTS Addition: Add 20 µL of MTS reagent to each well.

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C until a purple formazan

product is visible.

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data

to the vehicle control (100% viability). Plot the percentage of cell viability against the log of

the SC209 concentration and fit a dose-response curve to calculate the EC50 value.

P-glycoprotein (P-gp) Efflux Assay
This assay determines if a compound is a substrate of the P-gp efflux pump by comparing its

accumulation in cells with and without a P-gp inhibitor.

Materials:

P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental non-overexpressing line.

Fluorescent P-gp substrate (e.g., Rhodamine 123 or a fluorescently labeled taxane).

P-gp inhibitor (e.g., Verapamil).

SC209.

Assay buffer (e.g., HBSS).

Flow cytometer or fluorescence plate reader.

Protocol:

Cell Seeding: Seed P-gp overexpressing cells in a multi-well plate.

Pre-incubation: Wash the cells with assay buffer. Pre-incubate one set of cells with a P-gp

inhibitor (e.g., 50 µM Verapamil) for 30-60 minutes at 37°C.

Compound Incubation: Add the fluorescent P-gp substrate to all wells, with and without the

P-gp inhibitor. To test if SC209 is a substrate, its ability to compete with the fluorescent
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substrate would be measured.

Accumulation: Incubate for 1-2 hours at 37°C.

Washing: Wash the cells with ice-cold assay buffer to remove extracellular compound.

Cell Lysis and Measurement: Lyse the cells and measure the intracellular fluorescence using

a plate reader or analyze the cells by flow cytometry.

Data Analysis: Compare the fluorescence intensity in cells treated with the substrate alone

versus those co-incubated with the P-gp inhibitor. A significant increase in fluorescence in

the presence of the inhibitor indicates that the compound is a P-gp substrate.

Experimental and Logical Workflows
Bystander Effect Experimental Workflow
The "bystander effect" is a critical feature of some ADC payloads, where the payload can

diffuse out of the target cell and kill neighboring antigen-negative cancer cells.
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Figure 2. Bystander Effect In Vitro Co-Culture Assay Workflow
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Figure 2. Bystander Effect In Vitro Co-Culture Assay Workflow

Logical Relationship: SC209 as a Non-P-gp Substrate
This diagram illustrates the logical basis for why SC209 is effective in multidrug-resistant cells.
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Figure 3. Rationale for SC209 Efficacy in P-gp+ Cells
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Figure 3. Rationale for SC209 Efficacy in P-gp+ Cells

Conclusion
SC209 is a highly potent, third-generation tubulin-targeting agent with a distinct advantage in

its ability to circumvent P-glycoprotein-mediated drug resistance. Its successful incorporation

into the ADC STRO-002 highlights its potential as a valuable payload for targeted cancer

therapy. The data and protocols presented in this guide provide a foundational resource for
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researchers working with SC209 and other hemiasterlin analogs, facilitating further

investigation into their therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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